REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[S:16][C:17]1[N:18]([CH3:22])[CH:19]=[CH:20][N:21]=1.Cl>CCO>[Cl:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[S:16][C:17]1[N:18]([CH3:22])[CH:19]=[CH:20][N:21]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])SC=1N(C=CN1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N KOH (20 ml), H2O (20 ml) and brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SC=1N(C=CN1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |